Summary: Melphalan is an antineoplastic agent widely used in cancer therapy, including multiple myeloma and ovarian cancer . It interferes with the growth of cancer cells, eventually leading to their destruction .
Methods: Melphalan is administered orally for patients with multiple myeloma for whom oral therapy is appropriate . In the case of ovarian cancer, the specific method of administration may vary .
Results: High dose melphalan followed by autologous stem cell transplantation remains the standard of treatment for transplant-eligible patients with multiple myeloma .
Summary: Melphalan has been included in a potential delivery nanosystem based on β-cyclodextrin and silver nanoparticles to overcome its low solubility, rapid hydrolysis, and non-specificity .
Methods: Melphalan was included in β-cyclodextrin (βCD), a macromolecule that increases its aqueous solubility and stability . The βCD–Mel complex has been used as a substrate to deposit silver nanoparticles (AgNPs) through magnetron sputtering, forming the βCD–Mel–AgNPs crystalline system .
Results: The complex has a loading capacity of 27%, an association constant of 625 M −1, and a degree of solubilization of 0.034 . Its dissolution results in a colloidal solution of AgNPs covered by multiple layers of the βCD–Mel complex .
Summary: Melphalan has been associated with magnetic Fe3O4 nanoparticles to prepare MEL magnetic microspheres for magnetically targeted chemotherapy .
Methods: A new method of reversible association of melphalan (MEL) to magnetic Fe3O4 nanoparticles was developed .
Results: The efficacy of this approach was evaluated in terms of encapsulation efficiency (EE), drug loading content (DLC), delivery properties, and cytotoxicity in vitro .
Summary: Melphalan has been chemically modified to improve the treatment of hematological malignancies . Several melphalan derivatives were synthesized, modified in their two important functional groups .
Methods: Nine analogues were tested, including melphalan compounds modified: only at the amino group, by replacing the amine with an amidine group containing a morpholine ring (MOR-MEL) or with an amidino group and dipropyl chain (DIPR-MEL); only at the carboxyl group to form methyl and ethyl esters of melphalan (EM-MEL, EE-MEL); and in a similar manner at both functional groups (EM-MOR-MEL, EE-MOR-MEL, EM-DIPR-MEL, EE-DIPR-MEL) .
Results: Almost all derivatives, with the exception of MOR-MEL and DIPR-MEL, were found to be more toxic than melphalan in all cell lines evaluated . Treatment of cultures with the derivatives generated a significant higher level of DNA breaks compared to those treated with melphalan, especially after longer incubation times .
Summary: Melphalan has been modified with perfluorous chains of varying lengths via an ester linker to improve the treatment of retinoblastoma .
Methods: The synthetic approach involves modifying melphalan with perfluorous chains of varying lengths via an ester linker .
Results: This could lead to a more effective treatment option for retinoblastoma with reduced side-effects, which is a key limitation of melphalan .
Summary: Melphalan is used in innovative therapies for the treatment of multiple myeloma, including the development of drug carriers to reduce systemic toxicity, combination therapy to improve the effectiveness of cancer therapy, and the chemical modification of the melphalan molecule to improve antitumor activity .
Methods: The use of melphalan in these innovative therapies involves various methods, including the development of drug carriers, combination therapy, and chemical modification of the melphalan molecule .
Results: These innovative therapies have shown promise in improving the treatment of multiple myeloma .
Summary: Melphalan is used to treat uveal melanoma that has spread to the liver .
Methods: The specific method of administration may vary depending on the specifics of the case .
Results: The effectiveness of this treatment can vary depending on a variety of factors, including the stage of the disease and the overall health of the patient .
Summary: Melphalan is used to treat a certain type of cancer in the bone marrow .
Methods: Melphalan interferes with the growth of cancer cells, which are eventually destroyed .
Melphalan is an alkylating agent, specifically classified as a nitrogen mustard derivative. Its chemical structure is represented by the formula C₁₃H₁₈Cl₂N₂O₂, and it is known for its ability to interfere with DNA synthesis by forming cross-links between DNA strands. This mechanism inhibits cellular replication and induces cytotoxicity, making it effective in treating various malignancies, particularly multiple myeloma and ovarian carcinoma .
Melphalan can be synthesized through a multi-step process involving the conversion of 4-nitro-L-phenylalanine into its phthalimide form, followed by catalytic hydrogenation to yield an aniline derivative. Subsequent reactions with oxirane and phosphorus oxychloride generate the bischloride form of melphalan. Finally, removing protecting groups yields the active compound .
Melphalan is primarily used in the treatment of:
Studies have shown that melphalan interacts with various cellular pathways. It is taken up by tumor cells via amino acid transport mechanisms similar to leucine. Research has indicated that modifications to melphalan's structure can enhance its cytotoxicity against specific cancer cell lines, suggesting potential avenues for improving treatment efficacy through chemical derivatives .
Several compounds share structural or functional similarities with melphalan, including:
Compound Name | Structure Type | Primary Use | Unique Features |
---|---|---|---|
Cyclophosphamide | Alkylating agent | Various cancers | Prodrug requiring metabolic activation |
Ifosfamide | Alkylating agent | Testicular cancer | Similar mechanism but different side effects |
Busulfan | Alkylating agent | Chronic myeloid leukemia | Primarily used for conditioning before transplants |
Chlorambucil | Alkylating agent | Chronic lymphocytic leukemia | Less potent than melphalan but fewer side effects |
Melphalan's uniqueness lies in its specific application for multiple myeloma and its distinct mechanism of action involving interstrand cross-linking in DNA, which sets it apart from other alkylating agents that may target different cellular processes or have varied activation requirements .
Acute Toxic;Health Hazard